molecular formula C5H12N2O B2943994 2-Amino-2-methylbutanamide CAS No. 59209-90-4

2-Amino-2-methylbutanamide

Cat. No.: B2943994
CAS No.: 59209-90-4
M. Wt: 116.164
InChI Key: YLYOSYIKDVALRB-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutanamide (CAS 59209-90-4) is an organic compound with the molecular formula C₅H₁₂N₂O and a molar mass of 116.16 g/mol. Predicted physical properties include a density of 1.004 g/cm³, boiling point of 241°C, and a pKa of 16.07, indicating weak basicity under physiological conditions .

Properties

IUPAC Name

2-amino-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3-5(2,7)4(6)8/h3,7H2,1-2H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYOSYIKDVALRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59209-90-4
Record name 2-amino-2-methylbutanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methylbutanenitrile with ammonia under specific conditions to yield the desired amide. Another method includes the hydrolysis of 2-amino-2-methylbutanenitrile in the presence of a strong acid or base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-2-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and compounds. The amino group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments .

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanamide

  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 130.19 g/mol
  • Key Properties: Synthesized from 2-amino-2,3-dimethylbutanonitrile and sulfuric acid, forming a racemic mixture of enantiomers . Crystal structure Monoclinic system (space group P2₁/c), with unit cell parameters a = 12.1766 Å, b = 6.1741 Å, c = 10.2322 Å, and β = 94.682° . Intermolecular N–H⋯O hydrogen bonds create a 3D network, influencing stability and solubility .
  • Applications: Intermediate in synthesizing imidazolinone herbicides (e.g., racemic mixtures used as weedicides) .

3-oxo-2-Phenylbutanamide

  • Molecular Formula: C₁₀H₁₁NO₂
  • Molecular Weight : 177.20 g/mol
  • Key Properties :
    • Contains a phenyl group and keto functionality , enhancing electrophilic reactivity.
  • Applications : Precursor in amphetamine synthesis ; used as an analytical reference standard in forensic toxicology .

2-Amino-2-methylbutanoic Acid

  • Molecular Formula: C₅H₁₁NO₂
  • Molecular Weight : 117.15 g/mol
  • Key Properties: Carboxylic acid derivative of 2-amino-2-methylbutanamide, with a hydrate form [(S)-(+)-isomer] . No significant hazards reported, making it suitable for biochemical research .
  • Applications : Intermediate in peptide synthesis and chiral resolution studies .

Methyl 2-Aminobutanoate Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂
  • Molecular Weight : 153.61 g/mol (R/S enantiomers)
  • Key Properties :
    • Ester derivative with a hydrochloride salt, improving solubility in polar solvents .
  • Applications : Building block in asymmetric synthesis and pharmaceutical intermediates .

Structural and Functional Comparison

Functional Group Analysis

  • Amide vs. Carboxylic Acid: this compound’s amide group confers stability against hydrolysis compared to the carboxylic acid in 2-amino-2-methylbutanoic acid, which is more reactive in condensation reactions .
  • Branching Effects: The dimethyl substitution in 2-amino-2,3-dimethylbutanamide increases steric hindrance, reducing enzymatic degradation rates in herbicidal applications .

Physicochemical Properties

Compound Boiling Point (°C) pKa Key Reactivity
This compound 241 16.07 Weak base; amide hydrolysis resistant
2-Amino-2,3-dimethylbutanamide Not reported Not reported Stabilized by hydrogen bonding
3-oxo-2-Phenylbutanamide Not reported Not reported Electrophilic keto group

Biological Activity

2-Amino-2-methylbutanamide, also known as amantadine, is an organic compound that has garnered considerable attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H12N2OC_5H_{12}N_2O. It features an amino group and a branched amide functional group, which contribute to its biological activity. The compound’s structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Histone Deacetylase (HDAC) Inhibition : This compound has been shown to inhibit HDAC enzymes, particularly HDAC1 and HDAC2. By inhibiting these enzymes, this compound promotes histone acetylation, leading to altered gene expression and cellular behavior.
  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly dopamine pathways. This modulation can affect various neurological functions and has implications for treating neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Numerous studies have reported the compound's antiproliferative effects on various cancer cell lines:

  • In Vitro Studies : Research demonstrated that derivatives of similar amides can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Its structural features enhance its binding affinity to bacterial enzymes, making it a candidate for antibiotic development .

Neuroprotective Effects

In animal models, this compound has shown potential neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests its utility in treating conditions like Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Cancer Treatment : A study involving the administration of the compound in mice bearing tumors showed significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis in cancer cells due to HDAC inhibition.
  • Neurodegenerative Disease Models : In models of neurodegeneration, the compound improved motor function and reduced neuroinflammation, indicating its potential as a therapeutic agent for diseases like Alzheimer's.
  • Antimicrobial Efficacy : In vitro testing against resistant bacterial strains demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent .

Research Findings Summary Table

Activity TypeDescriptionKey Findings
AnticancerInhibition of cancer cell proliferationIC50 values: 10 - 33 nM in MCF-7/MDA-MB-231
AntimicrobialActivity against various pathogensEffective against resistant strains
NeuroprotectiveModulation of neurotransmitter releaseImproved outcomes in neurodegenerative models
HDAC InhibitionAltered gene expression through enzyme inhibitionSignificant changes in cellular behavior

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